molecular formula C16H14ClN5O2 B12201599 5-amino-1-(4-chlorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(4-chlorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12201599
M. Wt: 343.77 g/mol
InChI Key: YHKBDPYQEHJCOR-UHFFFAOYSA-N
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Description

5-amino-1-(4-chlorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-chlorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Attachment of the Chlorophenyl and Methoxyphenyl Groups: These groups can be attached through various coupling reactions, such as Suzuki or Heck coupling, using appropriate halogenated precursors and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to the amino group or reduce other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and nitric acid (HNO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogenated compounds, acids, or bases can facilitate substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or other reduced products.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as an antimicrobial, antifungal, and anticancer agent. Its triazole ring is known to interact with various biological targets, making it a valuable scaffold for drug design.

    Agriculture: The compound can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-chlorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, inhibiting their activity or altering their function.

    Pathways Involved: The compound can affect various biochemical pathways, such as signal transduction, metabolic pathways, and gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

5-amino-1-(4-chlorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which can enhance its biological activity and selectivity. The combination of these functional groups with the triazole ring provides a versatile scaffold for further chemical modifications and optimization for specific applications.

Properties

Molecular Formula

C16H14ClN5O2

Molecular Weight

343.77 g/mol

IUPAC Name

5-amino-1-(4-chlorophenyl)-N-(2-methoxyphenyl)triazole-4-carboxamide

InChI

InChI=1S/C16H14ClN5O2/c1-24-13-5-3-2-4-12(13)19-16(23)14-15(18)22(21-20-14)11-8-6-10(17)7-9-11/h2-9H,18H2,1H3,(H,19,23)

InChI Key

YHKBDPYQEHJCOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N

Origin of Product

United States

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